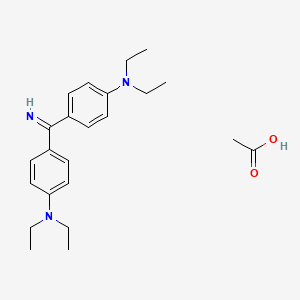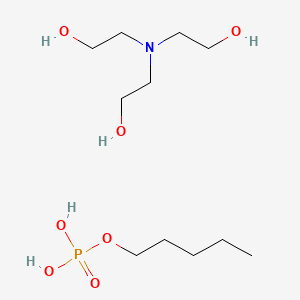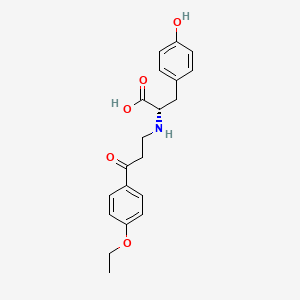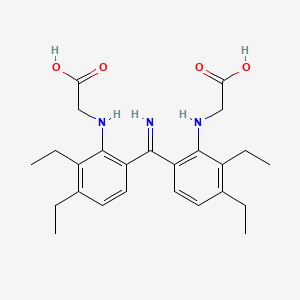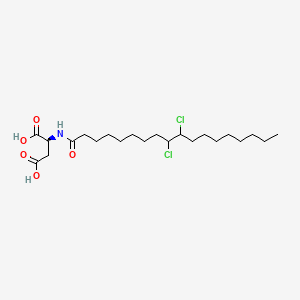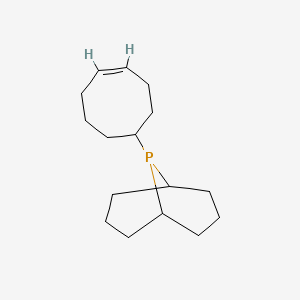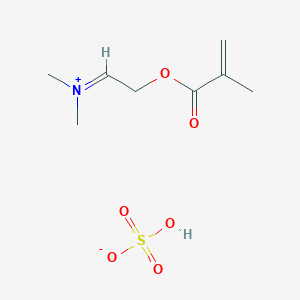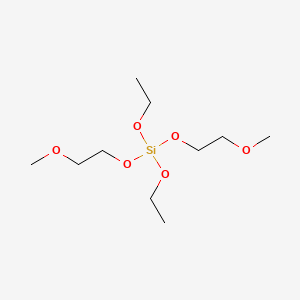
6,6-Diethoxy-2,5,7,10-tetraoxa-6-silaundecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Diethoxy-2,5,7,10-tetraoxa-6-silaundecane is a chemical compound with the molecular formula C10H24O6Si and a molecular weight of 268.379 g/mol . This compound is characterized by its unique structure, which includes a silicon atom bonded to multiple ethoxy and methoxy groups, making it a member of the siloxane family. It is commonly used in various industrial and research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Diethoxy-2,5,7,10-tetraoxa-6-silaundecane typically involves the reaction of diethyl ether with a silicon-containing precursor under controlled conditions. One common method includes the use of diethyl chlorosilane as a starting material, which reacts with ethylene glycol in the presence of a catalyst to form the desired compound. The reaction is usually carried out at elevated temperatures and may require the use of a solvent to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as distillation or recrystallization are employed to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
6,6-Diethoxy-2,5,7,10-tetraoxa-6-silaundecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the ethoxy groups to hydroxyl groups.
Substitution: The ethoxy groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized siloxanes .
Aplicaciones Científicas De Investigación
6,6-Diethoxy-2,5,7,10-tetraoxa-6-silaundecane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other siloxane compounds and as a reagent in various organic reactions.
Biology: The compound is employed in the development of biocompatible materials and as a cross-linking agent in biomaterials.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.
Mecanismo De Acción
The mechanism of action of 6,6-Diethoxy-2,5,7,10-tetraoxa-6-silaundecane involves its ability to form stable siloxane bonds, which contribute to its unique chemical properties. The silicon atom in the compound can interact with various molecular targets, including hydroxyl and carboxyl groups, leading to the formation of stable complexes. These interactions are crucial for its applications in materials science and biocompatible materials .
Comparación Con Compuestos Similares
Similar Compounds
6,6-Dimethyl-2,5,7,10-tetraoxa-6-silaundecane: Similar structure but with methyl groups instead of ethoxy groups.
6-ethenyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane: Contains an ethenyl group and methoxyethoxy groups.
Uniqueness
6,6-Diethoxy-2,5,7,10-tetraoxa-6-silaundecane is unique due to its ethoxy groups, which provide distinct chemical reactivity and stability compared to similar compounds. This makes it particularly valuable in applications requiring high thermal and chemical stability .
Propiedades
Número CAS |
93924-00-6 |
|---|---|
Fórmula molecular |
C10H24O6Si |
Peso molecular |
268.38 g/mol |
Nombre IUPAC |
diethyl bis(2-methoxyethyl) silicate |
InChI |
InChI=1S/C10H24O6Si/c1-5-13-17(14-6-2,15-9-7-11-3)16-10-8-12-4/h5-10H2,1-4H3 |
Clave InChI |
AJBUULSSSLAURP-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](OCC)(OCCOC)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



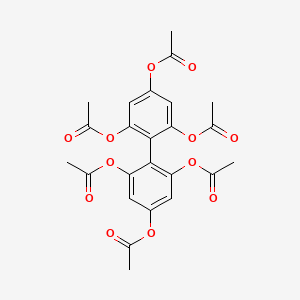
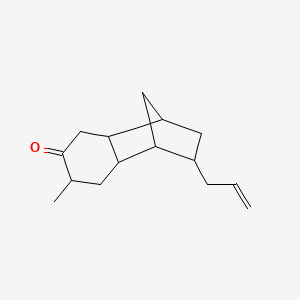


![2-Bromo-3-[(2-hydroxyethyl)amino]-1,4-naphthoquinone](/img/structure/B12682415.png)
![p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride](/img/structure/B12682420.png)
